molecular formula C32H36N4O7 B219063 Cfp-aaf-pab CAS No. 116560-97-5

Cfp-aaf-pab

货号 B219063
CAS 编号: 116560-97-5
分子量: 588.6 g/mol
InChI 键: UZKWDJFXHHHJFU-FFXSJNGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cfp-aaf-pab is a product intended for research use only. It has a molecular formula of C32H36N4O7 and a molecular weight of 588.6 g/mol. It is used as an inhibitor of endopeptidase 24.15 .


Synthesis Analysis

The active site of endopeptidase 24.15, which Cfp-aaf-pab inhibits, exhibits an HEXXH motif, a common feature of zinc metalloenzymes . Mutations have confirmed the importance, for binding and catalysis, of the residues (His473, Glu474, and His477) within this motif .


Molecular Structure Analysis

The molecular structure of Cfp-aaf-pab is defined by its molecular formula, C32H36N4O7. The active site of endopeptidase 24.15, which Cfp-aaf-pab inhibits, has been identified to include residues His473, Glu474, and His477 .


Chemical Reactions Analysis

Cfp-aaf-pab acts as an inhibitor of endopeptidase 24.15 . It has been shown to be dependent upon the presence, and possibly coordination, of the active site zinc ion .

科学研究应用

Neurobiology: Understanding Neuropeptide Metabolism

Cfp-aaf-pab: has been implicated in the study of neuropeptide metabolism within the brain. It is used to inhibit Thimet oligopeptidase (THOP1), which is thought to be involved in the processing of neuropeptides . By inhibiting THOP1, researchers can study the alterations in neuropeptide levels and their subsequent effects on neuronal communication and behavior.

Immunology: Antigen Presentation Studies

The compound is also utilized in immunological research to explore antigen presentation mechanisms. THOP1, affected by Cfp-aaf-pab , is suggested to play a role in the degradation of intracellular peptides that are important for antigen presentation to immune cells . This application is crucial for understanding immune responses and developing vaccines.

Neurodegenerative Disease Research

Cfp-aaf-pab: aids in the investigation of neurodegenerative diseases. By inhibiting THOP1, scientists can observe changes in peptide metabolism that may contribute to neurodegenerative conditions such as Alzheimer’s disease, providing insights into potential therapeutic targets .

Cancer Research

In cancer research, Cfp-aaf-pab is used to study the role of peptide metabolism in tumor growth and progression. The inhibition of THOP1 can reveal how peptides within the tumor microenvironment influence cancer cell proliferation and metastasis .

Cardiovascular Studies: Blood Pressure Regulation

The compound has been shown to decrease blood pressure in normotensive rats by inhibiting endopeptidase-24.15, which suggests a direct involvement of this enzyme in the control of blood pressure . This application is significant for developing new treatments for hypertension.

Pharmacology: Potentiation of Vasodilatory Peptides

Cfp-aaf-pab: is used in pharmacological studies to potentiate the effects of vasodilatory peptides like bradykinin. This enhances the hypotensive effect of bradykinin, increasing its potency and maximal effect, which is valuable for understanding the pharmacodynamics of blood pressure medications .

Endocrinology: Regulation of GnRH Effects

Research has suggested a possible role of brain THOP1 in the regulation of Gonadotropin-releasing hormone (GnRH) effectsCfp-aaf-pab , by inhibiting THOP1, helps in elucidating the complex interactions between neuropeptides and hormonal regulation .

Peptidomics: Peptide Ratio Analysis

In peptidomics, Cfp-aaf-pab is used to differentiate intracellular peptide ratios by inhibiting THOP1. This allows for the analysis of peptide profiles in various physiological and pathological conditions, aiding in the discovery of biomarkers and therapeutic targets .

作用机制

Target of Action

Cfp-aaf-pab is a specific inhibitor of Endopeptidase EC 3.4.24.15 (EP24.15) . EP24.15 is a zinc metalloendopeptidase that is broadly distributed within the brain, pituitary, and gonads . Its substrate specificity includes a number of physiologically important neuropeptides such as neurotensin, bradykinin, and gonadotropin-releasing hormone .

Mode of Action

Cfp-aaf-pab interacts with the active site of EP24.15, which exhibits an HEXXH motif, a common feature of zinc metalloenzymes . The importance of the residues (His473, Glu474, and His477) within this motif for binding and catalysis has been confirmed . A third putative metal ligand, presumed to coordinate directly to the active site zinc ion in concert with His473 and His477, has been identified as Glu502 .

Biochemical Pathways

The inhibition of EP24.15 by Cfp-aaf-pab affects the metabolism of several neuropeptides. For example, it has been suggested that brain EP24.15 plays a role in the regulation of Gonadotropin-releasing hormone (GnRH) effects . Therefore, the inhibition of EP24.15 could potentially disrupt the normal functioning of these biochemical pathways.

Result of Action

The inhibition of EP24.15 by Cfp-aaf-pab has been shown to have significant physiological effects. For instance, it has been reported that the administration of Cfp-aaf-pab resulted in increased gonadotropin secretion . In another study, it was found that the administration of Cfp-aaf-pab produced an immediate depressor response, suggesting a role for EP24.15 in the control of blood pressure .

属性

IUPAC Name

4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O7/c1-20(33-26(32(42)43)18-13-22-9-5-3-6-10-22)28(37)34-21(2)29(38)36-30(39)27(19-23-11-7-4-8-12-23)35-25-16-14-24(15-17-25)31(40)41/h3-12,14-17,20-21,26-27,33,35H,13,18-19H2,1-2H3,(H,34,37)(H,40,41)(H,42,43)(H,36,38,39)/t20-,21-,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKWDJFXHHHJFU-FFXSJNGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922090
Record name 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cfp-aaf-pab

CAS RN

116560-97-5
Record name N-(1-Carboxy-3-phenylpropyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116560975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cfp-aaf-pab
Reactant of Route 2
Cfp-aaf-pab
Reactant of Route 3
Cfp-aaf-pab
Reactant of Route 4
Cfp-aaf-pab
Reactant of Route 5
Reactant of Route 5
Cfp-aaf-pab
Reactant of Route 6
Reactant of Route 6
Cfp-aaf-pab

Q & A

Q1: What is the primary target of cFP-AAF-pAB and how does it interact with this target?

A1: cFP-AAF-pAB (N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a potent and specific inhibitor of endopeptidase 24.15 (EP 24.15). [, , , , ] It acts as an active-site-directed inhibitor, meaning it binds to the catalytic site of the enzyme and prevents it from interacting with its substrates. [, ]

Q2: What are the downstream effects of inhibiting EP 24.15 with cFP-AAF-pAB?

A2: Inhibition of EP 24.15 by cFP-AAF-pAB leads to several physiological effects, primarily due to the accumulation of its substrates. One of the most notable effects is the slowed degradation of luteinizing hormone-releasing hormone (LHRH). [, ] This is because EP 24.15 is the primary enzyme responsible for cleaving LHRH at the Tyr5-Gly6 bond. [] cFP-AAF-pAB also exhibits antinociceptive properties, likely due to its ability to inhibit the degradation of opioid peptides like enkephalins. [] Additionally, cFP-AAF-pAB can influence blood pressure, cardiac output, and renal function. []

Q3: Does cFP-AAF-pAB interact with enzymes other than EP 24.15?

A3: While cFP-AAF-pAB demonstrates high specificity for EP 24.15, research indicates it can be metabolized by endopeptidase 24.11 (EP 24.11) in vivo. [] This conversion can lead to the formation of N-[1-(R,S)-carboxyl-3-phenylpropyl]-Ala-Ala, a compound with angiotensin-converting enzyme (ACE) inhibitory activity. [] Therefore, some of the observed effects of cFP-AAF-pAB, particularly on blood pressure and renal hemodynamics, might be partially mediated by its conversion to an ACE inhibitor. []

Q4: How does the in vivo administration of cFP-AAF-pAB affect LHRH levels?

A4: Studies have shown that administering cFP-AAF-pAB directly into the third ventricle of rats significantly inhibits LHRH degradation. [] Intravenous administration also increased the half-life of LHRH from 10 minutes to 20 minutes. [] This suggests that cFP-AAF-pAB effectively inhibits EP 24.15 in vivo, leading to increased LHRH levels and potentially impacting downstream hormonal pathways. [, ]

Q5: What is the role of cFP-AAF-pAB in studying the behavioral effects of milk in fetal rats?

A5: Research suggests that centrally administered cFP-AAF-pAB can provide insights into the behavioral effects of milk in fetal rats by influencing dynorphin activity. [] This highlights the potential of this compound as a tool for investigating complex neurobiological processes and peptide signaling pathways.

Q6: What is the significance of the structural features of cFP-AAF-pAB for its inhibitory activity?

A6: The specific arrangement of the carboxyl group, phenylpropyl moiety, alanine residues, phenylalanine, and p-aminobenzoate group in cFP-AAF-pAB contributes to its high affinity and selectivity for EP 24.15. [] Modifying these structural elements can significantly impact the compound's potency and selectivity towards different endopeptidases, as observed with the related compound SA898. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing the inhibitory properties of cFP-AAF-pAB analogs.

Q7: What are the potential applications of cFP-AAF-pAB in angiogenesis research?

A8: Research suggests that cFP-AAF-pAB plays a role in regulating angiogenesis, the formation of new blood vessels. Studies using bovine aortic endothelial cells (BAECs) demonstrated that cFP-AAF-pAB could attenuate cyclic strain-induced endothelial cell tubule formation and migration. [] This effect is likely mediated through the inhibition of EP 24.15 and its downstream impact on vasoactive peptide cleavage, highlighting the potential of this compound in investigating angiogenesis-related processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。